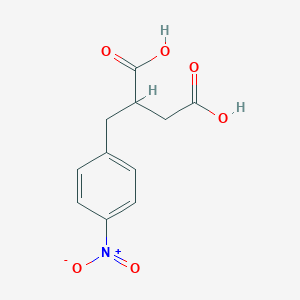

2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate

Vue d'ensemble

Description

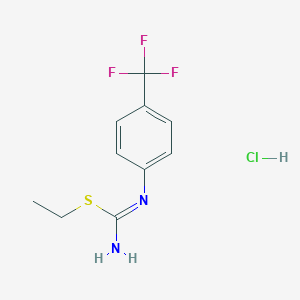

2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate (DFPB) is an organic compound that has been studied for its potential applications in the laboratory and in medical research. It is a derivative of the pyrrolidinone class of molecules, which are characterized by their cyclic structure and high solubility in water. DFPB has been studied for its ability to act as a substrate for enzyme-catalyzed reactions, its ability to modulate neurotransmitter levels in the brain, and its potential to be used as a drug delivery vehicle.

Applications De Recherche Scientifique

Anticonvulsant Research

“2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate” has been used in the development of new anticonvulsants . Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties. These compounds showed broad-spectrum activity in animal seizure models, including the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .

Pain Management

The same compound has also been used in pain management research . One of the synthesized compounds was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Antibody-Drug Conjugation

“2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate” is a linker with aldehyde functionality for antibody-drug-conjugation (ADC) . ADCs are targeted therapies that combine an antibody with a cytotoxic drug. The antibody portion recognizes and binds to specific cells, while the linker connects the antibody to the drug molecule .

Monoclonal Antibody Production

A derivative of “2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate” was found to increase monoclonal antibody production . This suggests potential applications in biotechnology and pharmaceutical research .

Positron Emission Tomography (PET) Imaging

“N-Succinimidyl 4-formylbenzoate” has been developed as a secondary labeling and imaging agent for PET imaging applications . It has been used in the radiosynthesis of N-succinimidyl-4- [18F]fluorobenzoate ( [18F]SFB), a compound used in PET imaging .

Protein Detection

“N-Succinimidyl 4-formylbenzoate” has been used in the conjugation of oligonucleotides to antibodies for protein detection . This technique allows for the sensitive detection of specific proteins, which is crucial in many areas of biological research .

Synthesis of Fluorescent Compounds

This compound has also been used in the synthesis of fluorescent BODIPY-etoposide . This fluorescent compound can be used in various research applications, including cellular imaging and the study of drug distribution within cells .

Radiopharmaceutical Development

“N-Succinimidyl 4-formylbenzoate” has been used in the development of radiopharmaceuticals . It has been used in the labeling of larger biologically sensitive species such as peptides, proteins, and biomolecules .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYRHFNOWKMCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399606 | |

| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate | |

CAS RN |

60444-78-2 | |

| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)